1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Overview
Description
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromophenyl group and a tert-butyldiphenylsilyl-protected ethyl group
Preparation Methods
The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and piperazine.
Formation of the Intermediate: The first step involves the alkylation of piperazine with 4-bromoacetophenone under basic conditions to form an intermediate.
Protection of the Hydroxyl Group: The intermediate is then reacted with tert-butyldiphenylsilyl chloride in the presence of a base to protect the hydroxyl group, resulting in the final product.
Chemical Reactions Analysis
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine include:
1-(4-Bromophenyl)piperazine: Lacks the ethyl and tert-butyldiphenylsilyl groups, making it less complex.
1-(1-(4-Bromophenyl)ethyl)piperazine: Lacks the tert-butyldiphenylsilyl-protected ethyl group.
4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazine: Lacks the 4-bromophenyl group.
Biological Activity
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine, a complex piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which may confer various therapeutic properties, particularly in neuropharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 532.63 g/mol. Its structural complexity includes a piperazine core, a bromophenyl group, and a tert-butyldiphenylsilyl ether, which may influence its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C30H39BrN2OSi |
Molecular Weight | 532.63 g/mol |
CAS Number | 1704082-44-9 |
Purity | 97% |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its neuropharmacological effects. Piperazine derivatives are known for their diverse pharmacological profiles, including anxiolytic and antidepressant properties.
Neuropharmacological Activities
- Antidepressant Effects : Studies have indicated that piperazine derivatives can exhibit significant antidepressant-like effects in animal models. For instance, a related piperazine compound demonstrated an increase in serotonergic activity, which is crucial for mood regulation . The mechanism often involves modulation of the serotonin system, particularly through the 5-HT1A receptor pathway.
- Anxiolytic Properties : Behavioral studies have shown that compounds similar to this compound can reduce anxiety-like behaviors in mice . These findings suggest that the compound may also influence anxiety pathways, potentially offering therapeutic benefits for anxiety disorders.
Case Studies and Research Findings
Recent studies have explored the effects of various piperazine derivatives on behavioral outcomes in rodent models:
- Study on LQFM104 : A related compound was tested for its anxiolytic and antidepressant effects using behavioral tests such as the forced swimming test (FST) and elevated plus maze (EPM). The results indicated a significant reduction in immobility time, suggesting antidepressant activity mediated by serotonergic pathways .
- Serotonergic System Involvement : The participation of the serotonergic system was confirmed through pretreatment with specific antagonists that abolished the observed behavioral effects, indicating that the mechanism of action for these compounds involves direct interaction with serotonin receptors .
Properties
IUPAC Name |
2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39BrN2OSi/c1-25(26-15-17-27(31)18-16-26)33-21-19-32(20-22-33)23-24-34-35(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,25H,19-24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQHEUFNURQILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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